

Ned-19: A Comparative Guide to its Inhibitory Profile Against Calcium Channels

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Compound of Interest

Compound Name:	Ned-19
CAS No.:	1354235-96-3
Cat. No.:	B1678007

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory profile of **Ned-19** against various calcium channels, with a focus on its well-documented effects on NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate)-sensitive channels. The information presented is supported by experimental data to aid in the evaluation of **Ned-19** as a selective pharmacological tool.

Executive Summary

Ned-19 is a potent and selective antagonist of NAADP-mediated calcium signaling.^{[1][2][3]} It primarily exerts its inhibitory effects on two-pore channels (TPCs), which are NAADP-sensitive Ca²⁺ release channels located on acidic organelles like lysosomes and endosomes.^{[4][5][6][7]} Extensive research has demonstrated that **Ned-19** does not significantly inhibit other major classes of calcium channels, including voltage-gated calcium channels, or calcium release mediated by other second messengers such as inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR).^{[1][2][8][9]} This high degree of selectivity makes **Ned-19** an invaluable tool for dissecting the physiological roles of NAADP signaling pathways.

Quantitative Inhibitory Profile of Ned-19

The following table summarizes the available quantitative data on the inhibitory potency of **Ned-19** and its stereoisomers against NAADP-sensitive calcium channels. It is important to note that IC50 values can vary depending on the experimental conditions, cell type, and specific agonist used.

Target Channel	Ned-19 Isomer	IC50 Value	Experimental System	Agonist	Reference
NAADP Receptor	trans-Ned-19	~3 μ M	Mouse Pancreatic Islets	Glucose	[8]
TPC1-mediated Ca2+ rise	cis-Ned-19	2.7 μ M	Rat Aortic Smooth Muscle Cells	Norepinephrine	[10]
TPC1-mediated Ca2+ rise	trans-Ned-19	8.9 μ M	Rat Aortic Smooth Muscle Cells	Norepinephrine	[10]
NAADP-mediated Ca2+ release	cis-Ned-19	800 nM	Sea Urchin Egg Homogenate	NAADP	[3]
TPC2	trans-Ned-19	Inhibits at 1 μ M (non-competitive), Potentiates at nM concentrations	Reconstituted TPC2 in lipid bilayers	NAADP	[5][11]

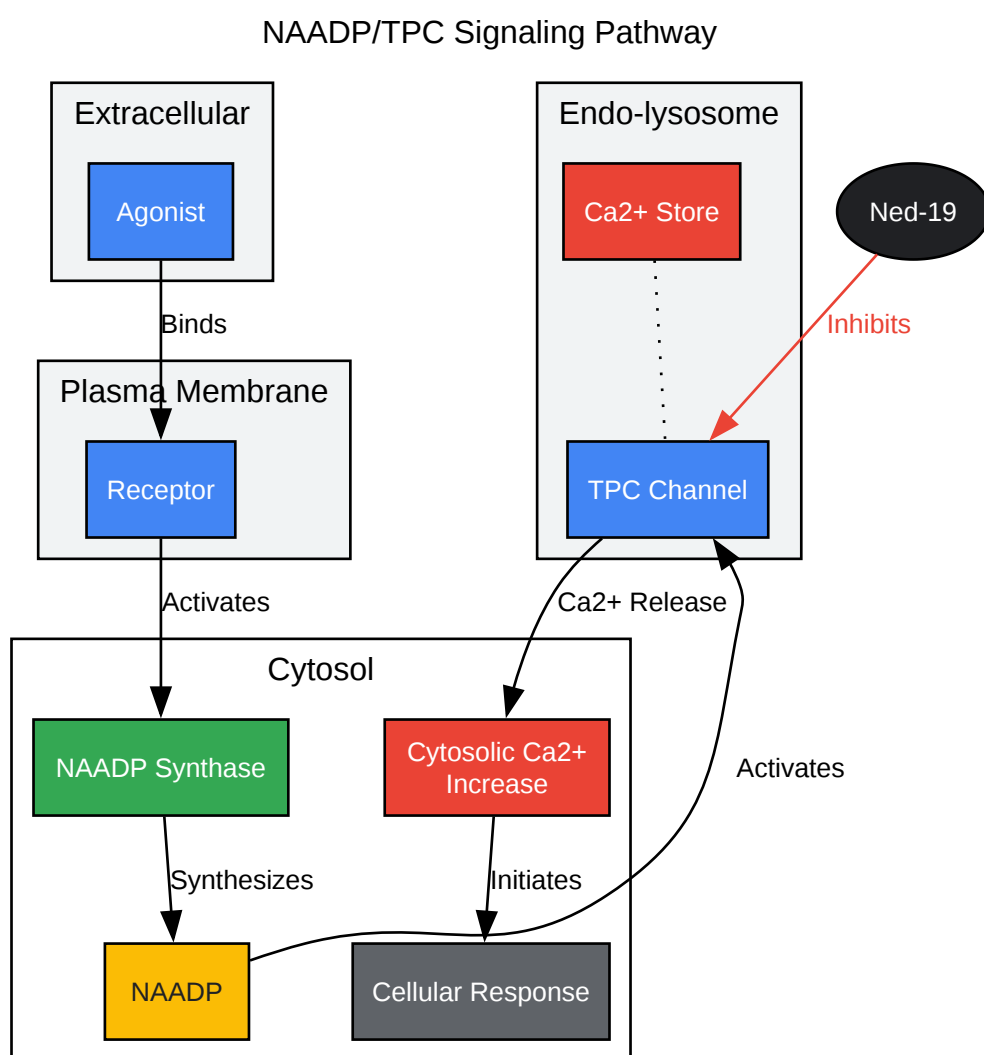
Note on Voltage-Gated Calcium Channels:

Current literature lacks evidence for the direct inhibition of voltage-gated calcium channels (L-type, T-type, P/Q-type, N-type, and R-type) by **Ned-19** at concentrations typically used to block NAADP signaling. One study on mouse pancreatic islets explicitly showed that **Ned-19** does

not affect the activation of voltage-gated Ca²⁺ channels.[8] This underscores the selectivity of **Ned-19** for the NAADP-sensitive TPC channels.

Signaling Pathways

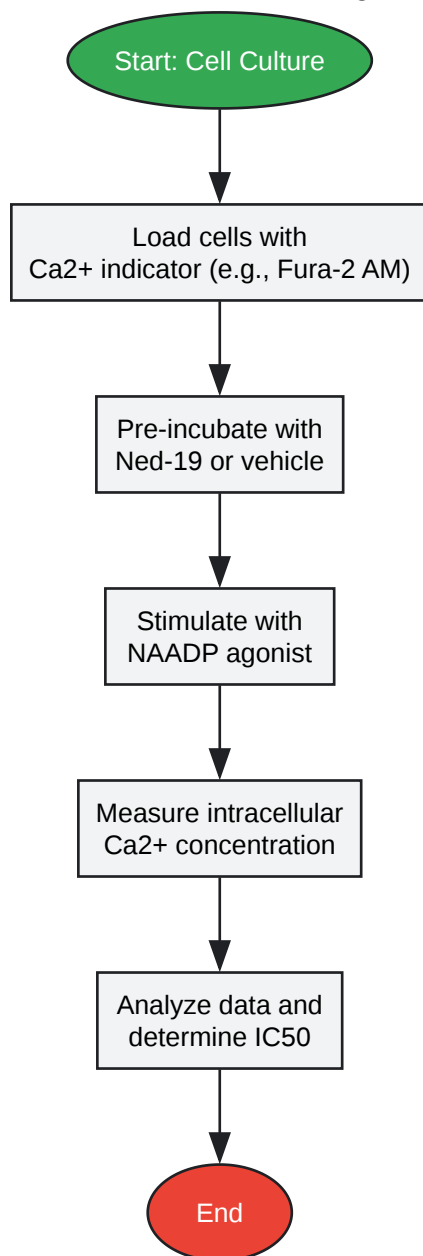
The following diagrams illustrate the canonical NAADP signaling pathway and a simplified experimental workflow for investigating **Ned-19**'s effects.



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Caption: NAADP/TPC Signaling Pathway and Point of Inhibition by **Ned-19**.

Experimental Workflow for Assessing Ned-19 Activity



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Caption: A typical workflow for evaluating the inhibitory effect of **Ned-19**.

Experimental Protocols

Measurement of Intracellular Calcium $[Ca^{2+}]_i$ using Fura-2 AM

This protocol is adapted for measuring changes in intracellular calcium in response to NAADP agonists and inhibition by **Ned-19** in a T-cell line.

Materials:

- T-cells (e.g., Jurkat)
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- HEPES-buffered saline (HBS): 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4
- **Ned-19**
- NAADP agonist (e.g., NAADP-AM)
- DMSO
- Poly-L-lysine coated coverslips or imaging plates
- Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

- Cell Preparation: Culture T-cells in RPMI 1640 supplemented with 10% FBS. On the day of the experiment, harvest cells and resuspend in HBS at a density of 1×10^6 cells/mL. For

adherent cells, seed onto poly-L-lysine coated coverslips the day before.

- **Dye Loading:** Prepare a 2 mM stock solution of Fura-2 AM in DMSO. Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. For loading, mix the Fura-2 AM stock with an equal volume of Pluronic F-127 solution, then dilute in HBS to a final Fura-2 AM concentration of 2-5 μM .
- **Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.**
- **Washing:** Centrifuge the cells and wash twice with HBS to remove extracellular dye. Resuspend the cells in HBS. For adherent cells, gently wash the coverslips with HBS.
- **Incubation with **Ned-19**:** Aliquot the cell suspension into appropriate wells or chambers. Add **Ned-19** (from a concentrated stock in DMSO) to the desired final concentrations. Include a vehicle control (DMSO). Incubate for 15-30 minutes at room temperature.
- **Calcium Measurement:** Place the cells on the fluorescence imaging system. Record baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission collected at ~510 nm.
- **Stimulation:** Add the NAADP agonist to the cells while continuously recording the fluorescence.
- **Data Analysis:** Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). The change in this ratio is proportional to the change in intracellular calcium concentration. Compare the response in **Ned-19** treated cells to the vehicle control to determine the extent of inhibition.

Whole-Cell Patch-Clamp Electrophysiology for TPC Currents

This protocol provides a general framework for recording TPC currents from isolated lysosomes or whole endo-lysosomes.

Materials:

- Cells expressing the TPC of interest

- Lysosome isolation kit
- Patch-clamp amplifier and data acquisition system
- Borosilicate glass capillaries for pipettes
- Micromanipulator
- Pipette solution (luminal): e.g., 140 mM KCl, 10 mM HEPES, pH 4.6
- Bath solution (cytosolic): e.g., 140 mM KCl, 10 mM HEPES, pH 7.2
- NAADP
- **Ned-19**

Procedure:

- Lysosome Isolation: Isolate lysosomes from the cells of interest using a commercially available kit or a standard biochemical fractionation protocol.
- Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-10 M Ω when filled with the pipette solution.
- Seal Formation: Approach an isolated lysosome with the patch pipette under positive pressure. Once a dimple is observed on the lysosomal membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 G Ω).
- Whole-Lysosome Configuration: Apply a brief, strong suction pulse to rupture the membrane patch and achieve the whole-lysosome configuration. The interior of the pipette is now continuous with the lysosomal lumen.
- Recording: Clamp the voltage across the lysosomal membrane (e.g., at -40 mV). Record baseline currents.
- Drug Application: Perfuse the bath solution with NAADP to activate TPC currents. Observe the change in current.

- Inhibition: After washing out the NAADP, pre-incubate the lysosome with **Ned-19** in the bath solution before re-applying NAADP to assess the inhibitory effect of **Ned-19** on the TPC currents.
- Data Analysis: Analyze the recorded currents to determine the amplitude and kinetics of the TPC-mediated currents in the presence and absence of **Ned-19**.

Conclusion

Ned-19 is a highly selective antagonist of NAADP-sensitive two-pore channels (TPCs). The available experimental data consistently demonstrate its potent inhibition of TPC1 and TPC2, with a notable lack of activity against other major calcium channel families at comparable concentrations. This makes **Ned-19** an essential pharmacological tool for researchers investigating the roles of NAADP and TPCs in cellular signaling and physiology. When using **Ned-19**, it is crucial to consider its dose-dependent effects on TPC2, where it can act as a potentiator at nanomolar concentrations and an inhibitor at micromolar concentrations. The provided experimental protocols offer a starting point for researchers to investigate the effects of **Ned-19** in their specific experimental systems.

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